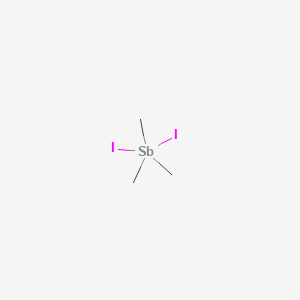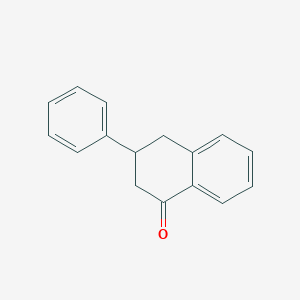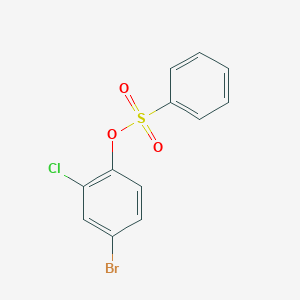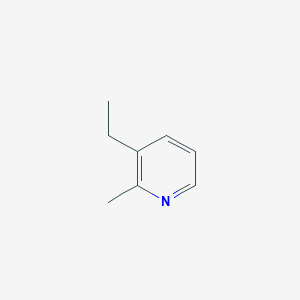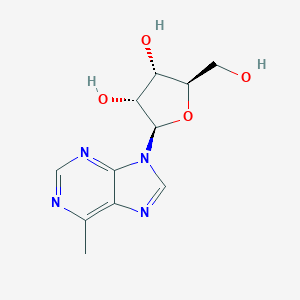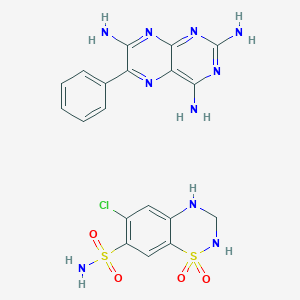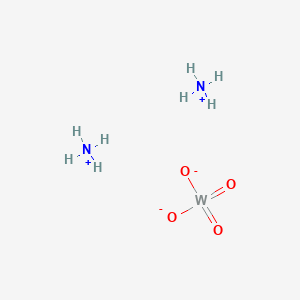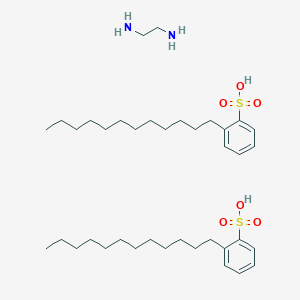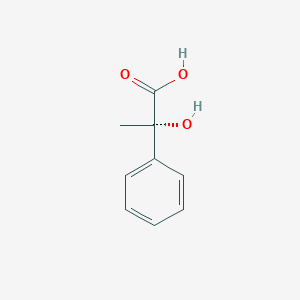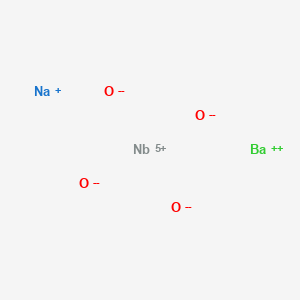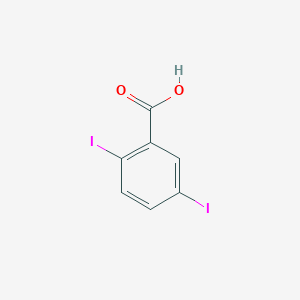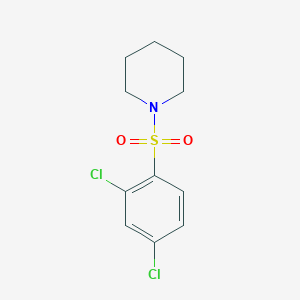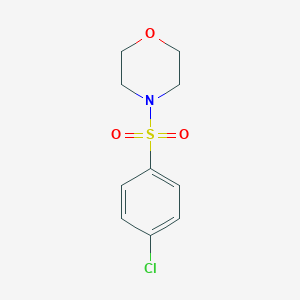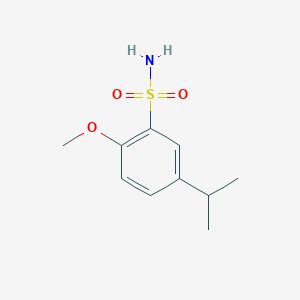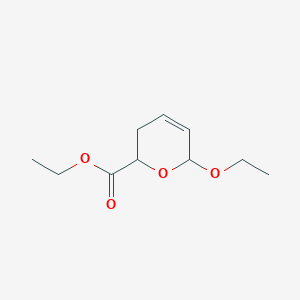
Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate is a chemical compound that belongs to the family of pyran derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and anti-tumor activities by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis.
Effets Biochimiques Et Physiologiques
Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are involved in the inflammatory response. Moreover, it has been found to inhibit the proliferation and migration of cancer cells by inducing apoptosis and inhibiting angiogenesis. Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate has also been reported to exhibit anti-microbial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate is its easy synthesis method. Moreover, it exhibits significant anti-inflammatory and anti-tumor activities, making it a potential candidate for drug discovery. However, one of the major limitations of Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate is its low solubility in water, which makes it difficult to use in aqueous solutions. Moreover, further studies are required to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate. One of the potential areas of research is to explore its potential applications in material science. Moreover, further studies are required to fully understand its mechanism of action and potential side effects. Additionally, there is a need to explore its potential applications in drug discovery, including the development of novel anti-inflammatory and anti-tumor agents. Furthermore, the synthesis of novel derivatives of Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate could lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate can be synthesized via a multi-step reaction. The first step involves the reaction of ethyl acetoacetate with 1,3-dibromo-5,5-dimethylhydantoin to form 5-ethyl-2,4-dioxoimidazolidine. The second step involves the reaction of 5-ethyl-2,4-dioxoimidazolidine with ethyl vinyl ether in the presence of a base to form Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate.
Applications De Recherche Scientifique
Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate has been extensively studied for its potential applications in drug discovery. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-microbial activities. Moreover, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate has also been used as a key intermediate in the synthesis of various natural products and bioactive molecules.
Propriétés
Numéro CAS |
13687-98-4 |
|---|---|
Nom du produit |
Ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate |
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
ethyl 6-ethoxy-3,6-dihydro-2H-pyran-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-3-12-9-7-5-6-8(14-9)10(11)13-4-2/h5,7-9H,3-4,6H2,1-2H3 |
Clé InChI |
MIDREBZVVLEFIH-UHFFFAOYSA-N |
SMILES |
CCOC1C=CCC(O1)C(=O)OCC |
SMILES canonique |
CCOC1C=CCC(O1)C(=O)OCC |
Synonymes |
6-Ethoxy-3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



